molecular formula C16H16O7S B2884744 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid CAS No. 1993014-82-6

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid

Cat. No. B2884744
M. Wt: 352.36
InChI Key: APBFMLZEGPYWBC-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid, also known as EMA401, is a chemical compound with potential implications in various fields1. It has a molecular formula of C16H16O7S and a molecular weight of 352.361.



Synthesis Analysis

The synthesis of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid could not be found in the available resources. However, related compounds such as pinacol boronic esters are synthesized using catalytic protodeboronation2. This process involves a radical approach and is paired with a Matteson–CH2–homologation2.



Molecular Structure Analysis

The molecular structure analysis of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid is not available in the current resources. However, a related compound, (3-Ethoxy-4-methoxyphenyl)boronic acid, has a molecular formula of CHBO, an average mass of 196.008 Da, and a monoisotopic mass of 196.090683 Da3.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid are not available in the current resources. However, related compounds such as pinacol boronic esters undergo catalytic protodeboronation2. This process involves a radical approach and results in formal anti-Markovnikov alkene hydromethylation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid are not available in the current resources. However, a related compound, (3-Ethoxy-4-methoxyphenyl)boronic acid, has a molecular formula of CHBO, an average mass of 196.008 Da, and a monoisotopic mass of 196.090683 Da3.


Scientific Research Applications

Synthesis and Structural Analysis

Research by Morohashi et al. (2014) focuses on the synthesis and X-ray structures of sulfonyl-bridged oligo(benzoic acid)s, revealing their potential as metal extractants. The study highlights the ability of these compounds to form supramolecular structures through intermolecular hydrogen bonds, showcasing their extractability toward lanthanoid ions, which could be attributed to the electron-withdrawing nature of the sulfonyl function enhancing the acidity of adjacent carboxy groups (Morohashi et al., 2014).

Material Science and Catalysis

Li et al. (2016) presented a method for meta-C–H olefination of benzoic acid derivatives using a sulfonamide template, highlighting a broad application in organic synthesis and material science. This approach, employing molecular oxygen as the terminal oxidant, offers a new pathway for the selective functionalization of benzoic acids, potentially including derivatives like 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid (Li et al., 2016).

Safety And Hazards

The safety and hazards of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid are not available in the current resources. However, a related compound, 4-Methoxyphenylboronic acid, is classified as an eye irritant and skin irritant4.


Future Directions

The future directions of 3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid are not available in the current resources. However, given its potential implications in various fields1, further research and development could lead to new applications and advancements in those fields.


properties

IUPAC Name

3-ethoxy-4-(4-methoxyphenyl)sulfonyloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7S/c1-3-22-15-10-11(16(17)18)4-9-14(15)23-24(19,20)13-7-5-12(21-2)6-8-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBFMLZEGPYWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid

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